molecular formula C16H15BrN2O3S2 B3570059 ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate

ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate

Cat. No. B3570059
M. Wt: 427.3 g/mol
InChI Key: NDUFJLWRKNHYRK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl ester group attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The thiophene ring is substituted with a bromophenyl group and an acetylamino carbonothioyl amino group. The presence of these groups suggests that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring. The thiophene ring, also being aromatic, would also be planar. The amide group could participate in resonance with the carbonyl group, delocalizing the nitrogen’s lone pair of electrons .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom and the aromatic rings would likely make the compound relatively heavy and nonpolar, suggesting low solubility in water but good solubility in organic solvents. The amide and ester groups could participate in hydrogen bonding, which might increase its boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The bromophenyl group might enable the compound to bind to hydrophobic pockets in proteins, while the amide group could form hydrogen bonds with polar amino acids .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. Such compounds could have potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Future research could explore these possibilities .

properties

IUPAC Name

ethyl 2-(acetylcarbamothioylamino)-4-(4-bromophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S2/c1-3-22-15(21)13-12(10-4-6-11(17)7-5-10)8-24-14(13)19-16(23)18-9(2)20/h4-8H,3H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUFJLWRKNHYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(acetylcarbamothioyl)amino]-4-(4-bromophenyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate

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